

Spectroscopic Elucidation of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 3-hydroxy-1H-pyrrole-2-carboxylate

Cat. No.: B1395604

[Get Quote](#)

Introduction

Methyl 3-hydroxy-1H-pyrrole-2-carboxylate (CAS 79068-31-8) is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development.^[1] Its pyrrole core, adorned with both a hydroxyl and a methyl ester group, presents a versatile scaffold for the synthesis of more complex bioactive molecules.^[2] A thorough understanding of its structural and electronic properties is paramount for its effective utilization in synthetic pathways. This technical guide provides an in-depth analysis of the spectroscopic data for **methyl 3-hydroxy-1H-pyrrole-2-carboxylate**, offering insights into the principles of data acquisition and interpretation for researchers and scientists.

Disclaimer: Publicly available, experimentally verified spectra for **Methyl 3-hydroxy-1H-pyrrole-2-carboxylate** are limited. The data presented and interpreted in this guide are high-fidelity predictions based on the compound's known structure and spectroscopic data from analogous compounds. These predictions serve as a robust framework for the analysis of experimentally acquired data.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. **Methyl 3-hydroxy-1H-pyrrole-2-carboxylate** possesses a five-membered aromatic pyrrole ring, a hydroxyl group at position 3, and a methyl carboxylate group at position 2. The

presence of N-H and O-H protons, aromatic protons, a methoxy group, and a carbonyl group are all expected to give rise to characteristic signals in the various spectra.

Caption: Chemical structure of **Methyl 3-hydroxy-1H-pyrrole-2-carboxylate**.

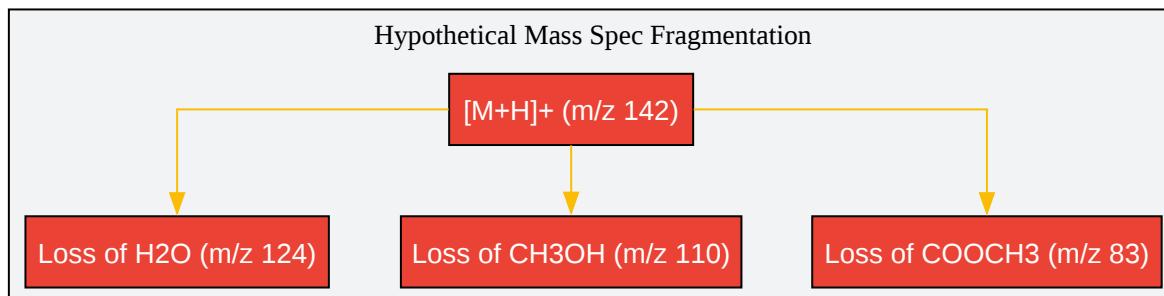
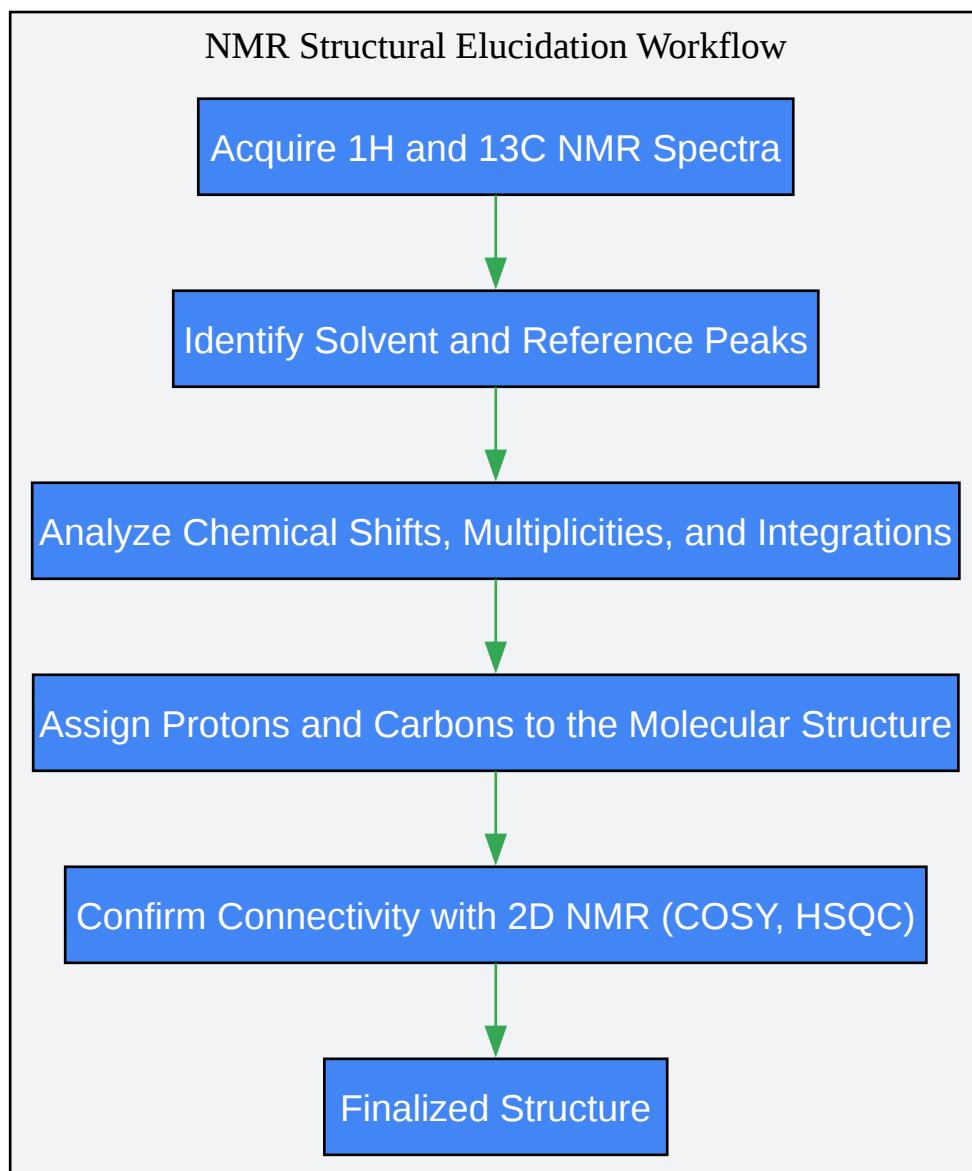
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. For **methyl 3-hydroxy-1H-pyrrole-2-carboxylate**, both ^1H and ^{13}C NMR provide a wealth of information.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap and to observe exchangeable protons.
- Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
- ^1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: Due to the low natural abundance of ^{13}C , a greater number of scans is required. Proton decoupling is typically used to simplify the spectrum and enhance sensitivity.



Predicted ^1H NMR Data

The predicted ^1H NMR spectrum of **methyl 3-hydroxy-1H-pyrrole-2-carboxylate** in DMSO-d₆ is summarized below.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11.5	Broad Singlet	1H	N-H (Pyrrole)
~9.5	Broad Singlet	1H	O-H (Hydroxyl)
~6.8	Triplet	1H	H-4
~6.1	Triplet	1H	H-5
~3.8	Singlet	3H	O-CH ₃ (Ester)

Interpretation of ¹H NMR Spectrum

The downfield broad singlets around 11.5 and 9.5 ppm are characteristic of the acidic N-H proton of the pyrrole ring and the phenolic O-H proton, respectively. Their broadness is a result of chemical exchange and quadrupole broadening from the nitrogen atom. The two signals in the aromatic region, predicted as triplets around 6.8 and 6.1 ppm, correspond to the two protons on the pyrrole ring. The singlet at approximately 3.8 ppm with an integration of 3H is unequivocally assigned to the methyl group of the ester functionality.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [Spectroscopic Elucidation of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1395604#methyl-3-hydroxy-1h-pyrrole-2-carboxylate-spectroscopic-data-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com